

Technical Support Center: Schradan Residue Analysis in Fatty Foods

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Compound of Interest

Compound Name:	Schradan
Cat. No.:	B1681561

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of **Schradan** residues in fatty food matrices.

Frequently Asked Questions (FAQs)

Q1: What is **Schradan** and why is its analysis in fatty foods challenging?

Schradan, also known by its IUPAC name N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine, is an obsolete organophosphate insecticide.^{[1][2][3]} Its analysis in fatty foods presents significant challenges primarily due to the high lipid content of the matrix. Lipids can interfere with the extraction and cleanup processes, leading to low recovery of the analyte and contamination of analytical instruments.^{[4][5][6]} Furthermore, the high fat content can cause significant matrix effects in both gas chromatography (GC) and liquid chromatography (LC) systems, affecting the accuracy and sensitivity of the analysis.^[7]

Q2: What are the key physicochemical properties of **Schradan** relevant to its analysis?

Understanding the physicochemical properties of **Schradan** is crucial for developing an effective analytical method.

Property	Value	Source
IUPAC Name	N-[bis(dimethylamino)phosphoryloxy-](dimethylamino)phosphoryl]-N-methylmethanamine	[1] [7]
Molecular Formula	C8H24N4O3P2	[1] [7]
Molecular Weight	286.25 g/mol	[1] [7]
Solubility	Miscible with water. Soluble in most organic solvents including ketones, nitriles, esters, aromatic hydrocarbons, and alcohols. Practically insoluble in higher aliphatic hydrocarbons.	[1] [8]
Boiling Point	120-125 °C at 0.5 mmHg	[1] [8]
Vapor Pressure	1×10^{-3} mmHg at 25°C	[8]
LogP	-0.3 to 1.46560	[1] [9] [10]
Stability	Hydrolyzed by acids, but stable in the presence of alkalies or water alone. [1] [8] It has a reported half-life of over 10 years at pH 8 and 25°C. [1]	

Q3: What are the recommended analytical techniques for **Schradan** residue analysis?

Given that **Schradan** is an organophosphate pesticide, modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended approaches.[\[11\]](#)[\[12\]](#)[\[13\]](#) These techniques offer the high sensitivity and selectivity required for detecting trace levels of pesticide residues in complex matrices.

Q4: Are there any established Maximum Residue Limits (MRLs) for **Schradan**?

As **Schradan** is an obsolete pesticide, specific MRLs in many regions may not be actively maintained. However, for obsolete or unauthorized pesticides, a default MRL, often at the limit of quantification (e.g., 0.01 mg/kg), is typically applied in many jurisdictions. It is crucial to consult the specific regulations of the target market for the most current MRL information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of **Schradan** in fatty foods.

Problem 1: Low Recovery of **Schradan**

Possible Causes:

- Inefficient Extraction: The high fat content can hinder the partitioning of **Schradan** into the extraction solvent.
- Analyte Loss During Cleanup: Strong interactions between **Schradan** and the cleanup sorbents can lead to its removal along with the matrix components.
- Degradation: Although generally stable, **Schradan** can be hydrolyzed by acids.[\[1\]](#)[\[8\]](#)

Solutions:

- Optimize Extraction:
 - Use a robust extraction method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which has been adapted for fatty matrices.[\[1\]](#)[\[3\]](#)
 - Ensure thorough homogenization of the sample with the extraction solvent.
 - Consider a solvent mixture that can efficiently penetrate the fatty matrix and solubilize **Schradan**. Acetonitrile is commonly used in QuEChERS methods.[\[1\]](#)[\[3\]](#)
- Select Appropriate Cleanup Sorbents:

- For fatty matrices, a combination of sorbents is often necessary. C18 is used to remove fats, while Primary Secondary Amine (PSA) removes fatty acids and other interfering compounds.[1]
- Be cautious with graphitized carbon black (GCB) as it can remove planar molecules, and while **Schradan** is not planar, its metabolites might be.
- Control pH:
 - Maintain a neutral or slightly basic pH during extraction and cleanup to prevent acid hydrolysis of **Schradan**.

Problem 2: Significant Matrix Effects

Possible Causes:

- Co-elution of Matrix Components: Lipids and other matrix components can co-elute with **Schradan**, leading to ion suppression or enhancement in the mass spectrometer.[7]
- Contamination of the GC Inlet or LC Column: Accumulation of non-volatile matrix components can create active sites that interact with the analyte.[7]

Solutions:

- Improve Cleanup:
 - Use a more rigorous cleanup procedure. Dispersive solid-phase extraction (d-SPE) with a combination of C18 and PSA is a good starting point.[1] For very high-fat samples, Gel Permeation Chromatography (GPC) may be necessary to effectively remove lipids.[14]
- Use Matrix-Matched Standards:
 - Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects.[7]
- Use an Internal Standard:

- An isotopically labeled standard of **Schradan** would be ideal. If unavailable, a compound with similar chemical properties and chromatographic behavior can be used.
- Instrument Maintenance:
 - Regularly clean the GC inlet liner and the MS ion source to remove accumulated matrix components. For LC, use a guard column and perform regular column flushing.

Problem 3: Poor Chromatographic Peak Shape

Possible Causes:

- Active Sites in the GC System: Polar analytes like organophosphates can interact with active sites in the GC inlet and column, leading to peak tailing.
- Incompatible Injection Solvent: Injecting a large volume of a solvent that is not compatible with the mobile phase in LC can cause peak distortion.

Solutions:

- GC System:
 - Use a deactivated inlet liner and a high-quality, low-bleed GC column.
 - Consider the use of analyte protectants in the final extract to mask active sites.
- LC System:
 - Ensure the final extract solvent is compatible with the initial mobile phase conditions. If necessary, perform a solvent exchange.
 - Keep the injection volume small.

Experimental Protocols

Note: As **Schradan** is an obsolete pesticide, validated modern methods for its analysis in fatty foods are not readily available. The following protocols are based on established methods for

other organophosphate pesticides in similar matrices and should be considered as a starting point. Method validation is essential before routine use.

1. Sample Preparation and Extraction: Modified QuEChERS Method for Fatty Foods

This protocol is adapted from the QuEChERS method for the analysis of pesticides in fatty food matrices.[\[1\]](#)

- Homogenization:

- Weigh 15 g of the homogenized fatty food sample into a 50 mL centrifuge tube.
 - For dry samples, add an appropriate amount of water to rehydrate.

- Extraction:

- Add 15 mL of acetonitrile (containing 1% acetic acid, if targeting a broader range of pesticides, but be mindful of **Schradan**'s acid sensitivity). For **Schradan**, using acetonitrile without acid is recommended initially.
 - Add internal standard solution.
 - Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
 - Shake vigorously for 1 minute.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.

- Cleanup (Dispersive SPE):

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
 - Add 50 mg of PSA, 50 mg of C18, and 150 mg of anhydrous magnesium sulfate.
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 2 minutes.
 - The supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

2. GC-MS/MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice.
 - Inlet: Splitless injection.
 - Oven Program: A starting temperature of around 70°C, followed by a ramp to ~300°C. The program should be optimized to ensure good separation of **Schradan** from matrix interferences.
- Mass Spectrometer (MS/MS) Conditions:
 - Ionization: Electron Ionization (EI).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions for **Schradan** should be monitored for quantification and confirmation.

3. LC-MS/MS Analysis

- Liquid Chromatograph (LC) Conditions:
 - Column: A C18 reversed-phase column is a common choice for organophosphate pesticides.
 - Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometer (MS/MS) Conditions:
 - Ionization: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM). As with GC-MS/MS, monitor at least two transitions for **Schradan**.

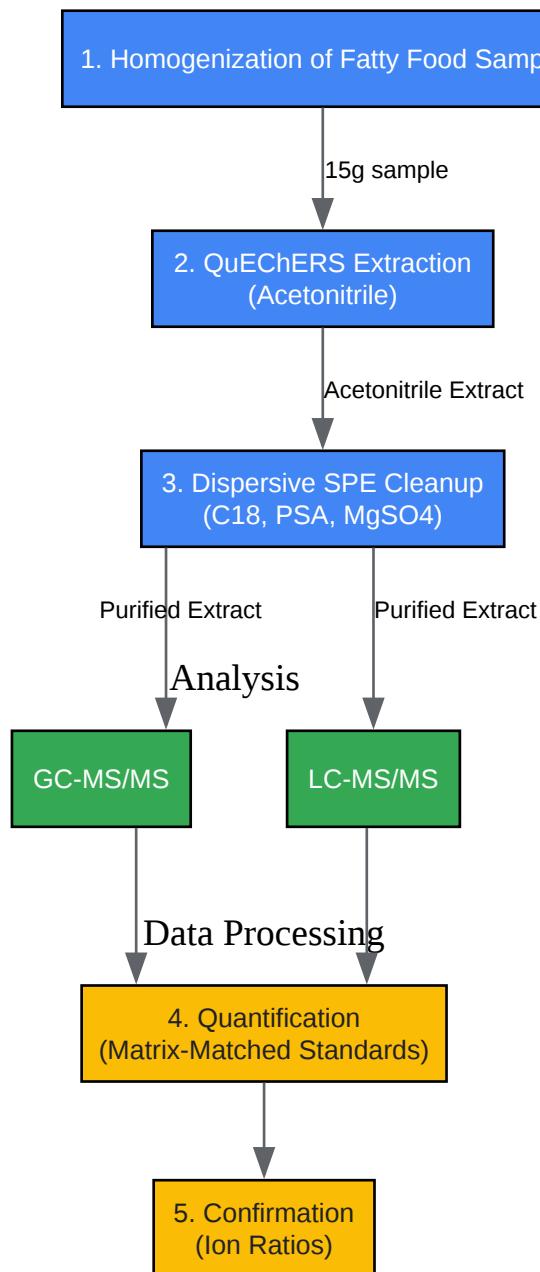
Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphate pesticides in fatty matrices using modern analytical methods. Note: This data is for analogous compounds and should be used as a general guideline. Specific performance for **Schradan** must be determined through method validation.

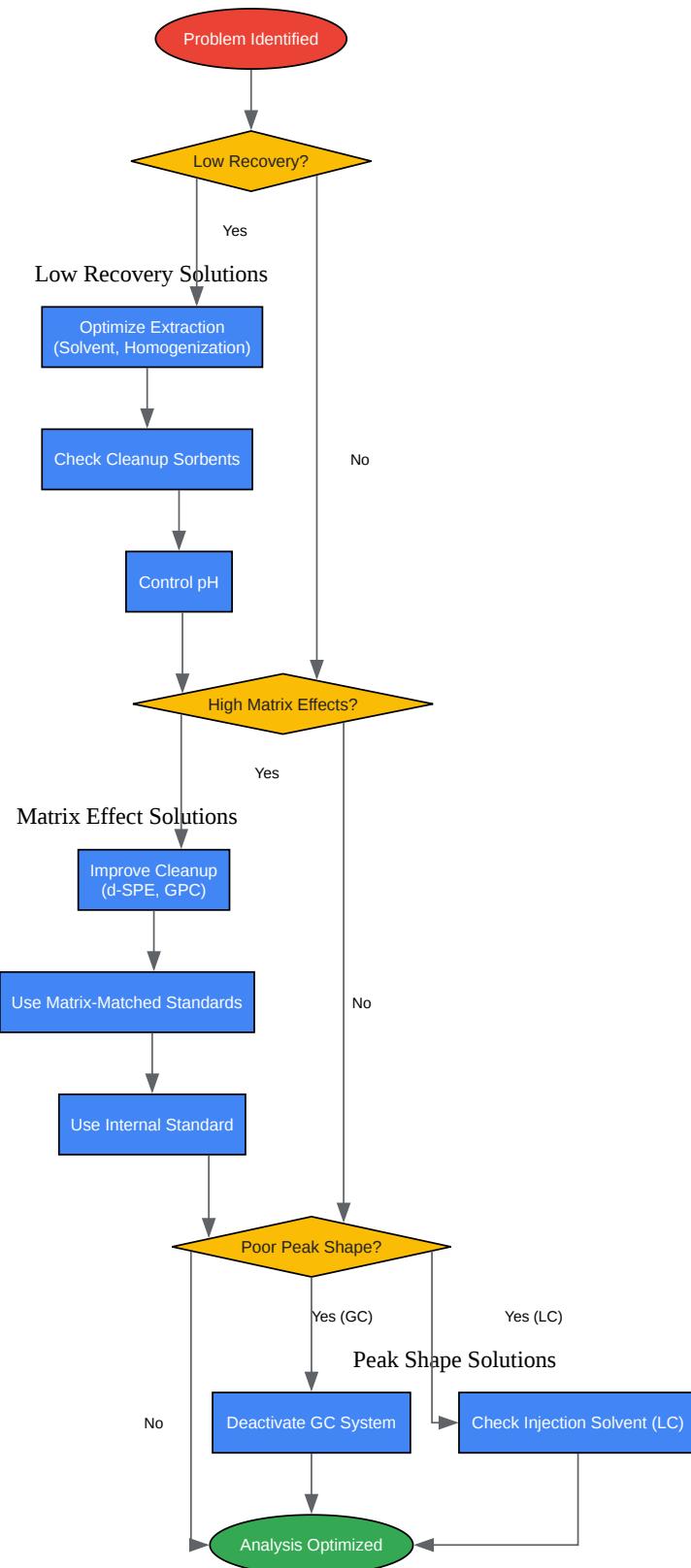
Analytical Method	Matrix	Analyte(s)	Recovery (%)	RSD (%)	LOD/LOQ	Source
UPLC-MS/MS	Cow and Sheep Milk	13 Organophosphates	81.5 - 107.5	1.24 - 6.23	LOQ: 0.05 - 0.50 µg/L	[2]
LC/MS/MS & GC/MS/MS	Milk	171 Pesticides	98% of recoveries were 60-120	>95% ≤10	LOD down to 1 ng/mL	[8]
GC-MS/MS	Edible Oils	150 Pesticides	>70% for most analytes	<20%	LOQ: 0.01 mg/kg	[15]
LC-Orbitrap MS	Milk	Multiple Pesticides	79.5 - 119.5	<20%	LOQ: 10 µg/kg	[16]
GC-MS	Edible Oils	5 Organophosphates	63.8 - 102.7	4.9 - 14.3	LOD: 1.1 - 6.7 ng/g	[17]

Visualizations

Sample Preparation

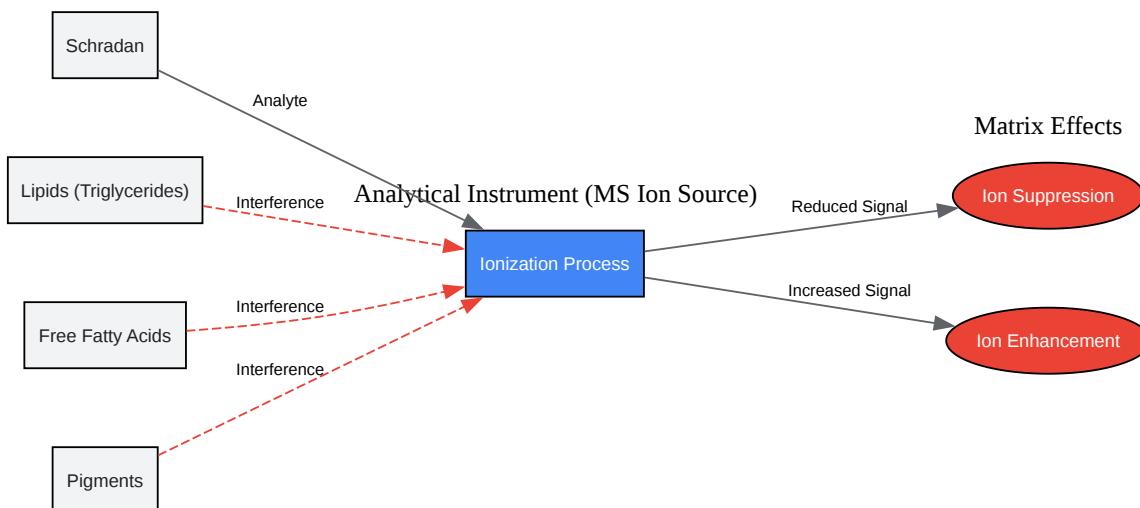
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Caption: Experimental workflow for **Schradan** residue analysis in fatty foods.

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Caption: Troubleshooting decision tree for **Schradan** analysis.

Sample Matrix

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Caption: Potential matrix interferences in the mass spectrometer ion source.

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